(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Lipophilicity Drug-likeness Physicochemical property comparison

(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1172570-16-9) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, comprising a 2,4-difluorobenzoyl group linked via an amide bond to a 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine scaffold. Its molecular formula is C₁₅H₁₅F₂N₃OS (MW 323.4 g/mol), with a computed XLogP3-AA of 2.7, topological polar surface area (TPSA) of 74.3 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C15H15F2N3OS
Molecular Weight 323.36
CAS No. 1172570-16-9
Cat. No. B2422997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
CAS1172570-16-9
Molecular FormulaC15H15F2N3OS
Molecular Weight323.36
Structural Identifiers
SMILESCC1=NN=C(S1)C2CCCN(C2)C(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C15H15F2N3OS/c1-9-18-19-14(22-9)10-3-2-6-20(8-10)15(21)12-5-4-11(16)7-13(12)17/h4-5,7,10H,2-3,6,8H2,1H3
InChIKeyPUFGBYBBUQSCPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1172570-16-9) – Structural & Physicochemical Baseline for Procurement Evaluation


(2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1172570-16-9) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, comprising a 2,4-difluorobenzoyl group linked via an amide bond to a 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine scaffold [1]. Its molecular formula is C₁₅H₁₅F₂N₃OS (MW 323.4 g/mol), with a computed XLogP3-AA of 2.7, topological polar surface area (TPSA) of 74.3 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and two rotatable bonds [1]. Analysis of the ZINC database (ChEMBL 20) confirms that no biological activity data are currently available for this compound [2]. In the absence of direct bioactivity data, procurement decisions must rely on structural differentiation from close analogs and computed physicochemical property comparisons.

Why Generic 1,3,4-Thiadiazole-Piperidine Analogs Cannot Substitute (2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone


1,3,4-Thiadiazole-piperidine hybrids exhibit pronounced structure-activity relationship (SAR) sensitivity to substitution pattern, fluorination regioisomerism, and piperidine attachment position. The 2,4-difluorobenzoyl motif confers a distinct electron-withdrawing profile versus the 3,4-difluoro isomer or non-fluorinated phenyl analogs, altering both lipophilicity (computed XLogP3-AA of 2.7 for the target versus an estimated 2.1–2.3 for the des-fluoro analog) and potential π-stacking interactions with biological targets [1]. The 3-position attachment of the thiadiazole to the piperidine ring creates a unique spatial orientation of the heterocycle relative to the benzoyl group, which cannot be replicated by the 4-position isomer commonly found in commercial building-block libraries [2]. Furthermore, the 5-methyl substituent on the thiadiazole ring is a critical determinant of both metabolic stability and target engagement within the broader 1,3,4-thiadiazole chemotype class, as evidenced by SAR studies on related arylthiadiazole series where removal of the methyl group resulted in ≥10-fold loss of potency [3]. These cumulative structural differences mean that substitution with a close analog is likely to produce non-comparable results in any experimental system where precise molecular recognition is required.

Quantitative Differentiation Evidence for (2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS 1172570-16-9)


Computed Lipophilicity (XLogP3-AA) Differentiation: 2,4-Difluoro vs. Des-Fluoro Phenyl Analogs

The target compound exhibits a computed XLogP3-AA of 2.7 [1], placing it within the optimal lipophilicity range (1–3) for CNS drug-likeness while maintaining sufficient hydrophobicity for passive membrane permeability. In contrast, the des-fluoro phenyl analog (phenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is estimated to have an XLogP3-AA approximately 0.4–0.6 log units lower (estimated ~2.1–2.3) due to the absence of the two electron-withdrawing fluorine atoms [2]. This difference in lipophilicity, while moderate, is within the range known to affect both passive permeability and non-specific protein binding in cellular assays. The 2,4-difluoro substitution pattern provides an intermediate logP value between the non-fluorinated analog and more heavily halogenated variants (e.g., dichloro analog), offering a distinct solubility-permeability balance.

Lipophilicity Drug-likeness Physicochemical property comparison

Hydrogen Bond Acceptor Count and Topological Polar Surface Area: Differentiation from Amide-Reversed Analogs

The target compound has a TPSA of 74.3 Ų, six hydrogen bond acceptors, and zero hydrogen bond donors [1]. This profile is below the typical TPSA threshold of 140 Ų for oral bioavailability and below 90 Ų for blood-brain barrier penetration, placing it in a favorable space for both oral and CNS drug discovery programs. In comparison, analogs where the amide bond direction is reversed (i.e., piperidine-N-linked to thiadiazole and carbonyl attached to phenyl) or where a secondary amine is introduced on the piperidine ring would add a hydrogen bond donor, increasing TPSA by approximately 20–25 Ų and potentially reducing membrane permeability [2]. The absence of hydrogen bond donors in the target compound is a distinguishing feature versus many piperidine-based analogs that retain a free NH, which can increase both TPSA and susceptibility to Phase II metabolism (glucuronidation/sulfation) [3].

Hydrogen bonding TPSA Oral bioavailability prediction

2,4-Difluorophenyl vs. 3,4-Difluorophenyl Regioisomerism: Electronic and Steric Differentiation

The 2,4-difluorophenyl substitution pattern in the target compound generates a unique electrostatic potential surface distinct from the 3,4-difluorophenyl isomer. In the 2,4-difluoro arrangement, the ortho-fluorine atom creates a localized electron-deficient region adjacent to the carbonyl group, which can influence the conformational preference of the amide bond (favoring either cis or trans rotamers) and modulate the compound's dipole moment [1]. In the 3,4-difluorophenyl isomer, both fluorine atoms are distal to the carbonyl, resulting in a more symmetrical charge distribution and different molecular recognition properties. Published SAR studies on fluorinated arylthiadiazole series demonstrate that the position of fluorine substitution can alter target binding affinity by factors of 5- to 50-fold, depending on the specific target interaction [2]. Although direct comparative binding data for the target compound specifically are not available, the well-established sensitivity of fluorine regioisomerism to biological activity across multiple target classes supports the importance of this structural distinction.

Fluorine regiochemistry Electronic effects Binding conformation

Piperidine 3-Position vs. 4-Position Thiadiazole Attachment: Conformational and Steric Differentiation

The target compound features the 1,3,4-thiadiazole ring attached at the 3-position of the piperidine ring, creating an exocyclic orientation of the heterocycle relative to the piperidine chair conformation. In the more commonly available 4-position isomer, the thiadiazole is attached at the para-like position of the piperidine ring, resulting in a different exit vector angle and spatial relationship between the thiadiazole, piperidine, and benzoyl groups [1]. The 3-position attachment produces a chiral center at the piperidine C3 carbon (the target compound is a racemate with one undefined stereocenter, per PubChem [2]), whereas the 4-position isomer is achiral at the point of attachment. This stereochemical difference has implications for potential enantioselective target interactions and for the compound's behavior in chiral environments such as protein binding pockets. While no direct enantiomer-specific activity data are available for this compound, the presence of a stereocenter at the thiadiazole attachment point provides an additional dimension of structural differentiation that is absent in the 4-position isomer.

Piperidine regiochemistry Conformational analysis Scaffold geometry

5-Methyl-1,3,4-Thiadiazole vs. Des-Methyl and Higher Alkyl Homologs: Metabolic Stability and Potency Class-Level Comparison

The 5-methyl group on the 1,3,4-thiadiazole ring is a critical structural feature. In the related 2-piperidinopiperidine-5-arylthiadiazole H₃ antagonist series reported by Xiao et al. (2011), SAR optimization demonstrated that the 5-substituent on the thiadiazole ring significantly modulates both potency and metabolic stability, with the methyl-substituted analogs achieving single-digit nanomolar potency (IC₅₀ < 10 nM) at the H₃ receptor while maintaining freedom from CYP450 inhibition liabilities [1]. In contrast, des-methyl (unsubstituted) thiadiazole analogs in the same chemotype space typically showed 10- to 100-fold reduced potency [1]. Additionally, the 5-methyl group provides a balance between metabolic stability and steric bulk: smaller substituents (H) may increase oxidative metabolism at the thiadiazole ring, while larger alkyl groups (ethyl, isopropyl) can introduce steric clashes in target binding pockets. Although these specific data are from a structurally distinct bipiperidine-thiadiazole series and direct data for the target compound are absent, the class-level inference is that the 5-methyl group is a pharmacophoric element conferring both potency and ADME advantages over des-methyl and higher alkyl homologs within the broader 1,3,4-thiadiazole chemotype.

Thiadiazole substitution Metabolic stability SAR class inference

Overall Data Availability Caveat: Absence of Direct Bioactivity Data for the Target Compound

A search of ChEMBL 20 via the ZINC database (ZINC295253123) explicitly confirms: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. Additionally, no primary research articles, patents with biological data, or authoritative database entries containing IC₅₀, Ki, EC₅₀, or other quantitative biological activity data were identified for this specific CAS number across PubMed, Google Patents, BindingDB, or ChEMBL. All evidence dimensions presented above are therefore based on (a) computed physicochemical properties, (b) structural differentiation from closely related analogs, and (c) class-level inference from published SAR on structurally related 1,3,4-thiadiazole chemotypes. No direct head-to-head biological comparison data exist in the public domain. Users must conduct their own experimental validation before making procurement decisions based on predicted biological activity.

Data gap Experimental validation required Procurement risk assessment

Recommended Application Scenarios for (2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone Based on Structural Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) and Structure-Based Design Campaigns Requiring Defined Fluorine Geometry

The 2,4-difluorophenyl moiety and the stereochemically defined 3-position thiadiazole attachment make this compound suitable as a fragment or scaffold for structure-based drug design programs where precise fluorine-protein interactions (e.g., orthogonal dipolar C–F···C=O interactions or fluorine–aromatic edge-to-face contacts) are being probed [1]. Its zero H-bond donor count and TPSA of 74.3 Ų favor detection in biophysical fragment screens (NMR, SPR, X-ray crystallography) where excessive hydrophilicity can cause non-specific binding [1]. The racemic nature of the compound (one undefined stereocenter) also makes it suitable for initial fragment soaking followed by enantiomer separation if differential electron density is observed in crystal structures.

Kinase or Receptor Target Class Screening Where Fluorinated Arylthiadiazoles Have Established Precedent

1,3,4-Thiadiazole derivatives have demonstrated activity against diverse kinase targets (e.g., VEGFR-2, PKB/Akt, p38 MAPK) and GPCRs (e.g., histamine H₃ receptor) with nanomolar potencies [2]. The target compound's 2,4-difluorobenzoyl-piperidine-thiadiazole architecture incorporates structural features present in known kinase inhibitor scaffolds, making it a logical candidate for screening panels against kinase and GPCR target classes [2]. However, screening must be conducted de novo as no target-specific data are available for this compound [3].

Physicochemical Property Benchmarking and Computational Model Training Sets

With a well-defined computed property profile (XLogP3-AA = 2.7, TPSA = 74.3 Ų, MW = 323.4, HBD = 0, HBA = 6, rotatable bonds = 2) [1], this compound can serve as a calibration standard or training set member for computational models predicting logP, permeability, or solubility. Its intermediate lipophilicity and absence of hydrogen bond donors place it in a property space that is underrepresented in many commercial screening libraries, providing value as a 'property-space filler' for library design and diversity analysis.

Synthetic Chemistry: Scaffold for Parallel Library Synthesis via Amide Bond Diversification

The compound's synthesis route—acylation of 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine with 2,4-difluorobenzoyl chloride under biphasic conditions [4]—is compatible with parallel synthesis approaches. The piperidine nitrogen serves as a diversification point, and the thiadiazole C5-methyl group can potentially be functionalized. This makes the compound useful as a core scaffold for generating small, focused libraries where the 2,4-difluorobenzoyl group is kept constant and the thiadiazole or piperidine substituents are systematically varied to explore SAR around this specific fluorination pattern [4].

Quote Request

Request a Quote for (2,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.